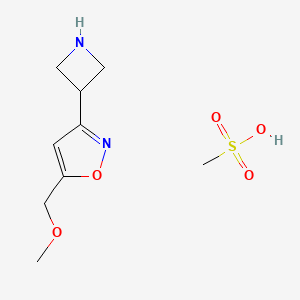
6-amino-2-phenylpyrimidin-4(3H)-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Agents
6-amino-2-phenylpyrimidin-4-ol derivatives have been studied as potential antimicrobial agents . For instance, sulfonylurea derivatives containing phenyl-5-vinyl and pyrimidinyl-4-aryl moieties have shown inhibitory potencies against Gram-positive bacterial strains . Some of these compounds have demonstrated superior inhibitory activities against different MRSA clinical isolates compared to the positive controls vancomycin and methicillin .
Antitrypanosomal Agents
2-aminopyrimidine derivatives, which can be synthesized from 6-amino-2-phenylpyrimidin-4-ol, have shown promising antitrypanosomal activity . These compounds have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness .
Antiplasmodial Agents
The same 2-aminopyrimidine derivatives have also exhibited excellent antiplasmodial activity . They have been tested against Plasmodium falciparum NF54, a causative organism of malaria . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies pose a major threat to malaria control and elimination, making the development of new antiplasmodial compounds with alternative mechanisms of action a high priority .
Antiviral Agents
Compounds containing 6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl, which can be synthesized from 6-amino-2-phenylpyrimidin-4-ol, have shown promising antiviral activity . In particular, compounds containing five-membered heteroaryl amines have shown relatively higher antiviral activity against Newcastle disease virus .
Mécanisme D'action
Target of Action
The primary targets of 6-amino-2-phenylpyrimidin-4-ol are organisms causing sleeping sickness and malaria , specifically Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These organisms are responsible for significant global health issues, and the compound’s interaction with them is of great interest in the development of new treatments .
Mode of Action
This suggests that it interacts with its targets in a way that inhibits their growth or survival .
Biochemical Pathways
It’s known that the compound’s derivatives show anticancer properties, suggesting that it may interact with pathways involved in cell growth and division .
Result of Action
The result of 6-amino-2-phenylpyrimidin-4-ol’s action is the inhibition of the growth or survival of its target organisms . In the context of cancer cells, some derivatives of the compound have been shown to inhibit Aurora kinase A (AURKA) activity, reduce clonogenicity, arrest the cell cycle at the G2/M phase, and induce caspase-mediated apoptotic cell death .
Propriétés
IUPAC Name |
4-amino-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-6-9(14)13-10(12-8)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBAPESPVBOCDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355723 | |
| Record name | ST51039238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41740-17-4 | |
| Record name | 6-Amino-2-phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41740-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST51039238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)



![2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine](/img/structure/B1384070.png)

methyl-lambda6-sulfanone](/img/structure/B1384073.png)



